molecular formula C14H18N2OS B15065375 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene CAS No. 82243-14-9

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene

Cat. No.: B15065375
CAS No.: 82243-14-9
M. Wt: 262.37 g/mol
InChI Key: KPKCVSAYDAJAGH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is a spiroheterocyclic compound characterized by a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic structure. The spiro center connects a six-membered ring (likely cyclohexane) and a five-membered heterocyclic ring containing sulfur and nitrogen. The 4-methoxyphenyl substituent at position 3 introduces an aromatic group with an electron-donating methoxy moiety, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

CAS No.

82243-14-9

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C14H18N2OS/c1-17-12-7-5-11(6-8-12)13-15-16-14(18-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3

InChI Key

KPKCVSAYDAJAGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts under ultrasound irradiation in ethanol in the presence of triethylamine . The reaction conditions, such as ultrasound amplitude and reaction time, can significantly affect the yield, with optimal conditions yielding up to 84% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis reactions apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary widely but can include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Spiroheterocycles with variations in substituents and heteroatoms exhibit diverse physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Features
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene (Target) C₁₅H₁₈N₂OS 4-Methoxyphenyl at C3 Electron-rich aromatic group; potential for enhanced solubility and bioactivity.
3-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-ene (CAS 82243-10-5) C₁₃H₁₆N₂S Phenyl at C3 Lacks methoxy group; simpler aromatic substituent.
8-(tert-Butyl)-3-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-ene (CAS 340690-74-6) C₁₇H₂₄N₂S tert-Butyl at C8, phenyl at C3 Bulky tert-butyl group may enhance steric hindrance and thermal stability.
1-Acetyl-3-(2-furyl)-8-isopropyl-4-oxa-1,2,8-triazaspiro[4.5]dec-2-ene C₁₅H₂₂N₃O₂ Furyl, isopropyl, and acetyl groups Oxygen replaces sulfur; furyl introduces π-conjugation.

Physical Properties

Comparative data on melting points, molecular weights, and predicted properties:

Compound Molecular Weight (g/mol) Melting Point (°C) Predicted Boiling Point (°C) Density (g/cm³)
This compound 274.38 Not reported ~390–400* ~1.14–1.20*
3-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-ene 232.34 Not reported Not reported Not reported
8-(tert-Butyl)-3-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-ene 288.45 Not reported 397.3 ± 25.0 1.14 ± 0.1
1-Acetyl-3-(2-furyl)-8-isopropyl-4-oxa-1,2,8-triazaspiro[4.5]dec-2-ene 278.36 165–229 Not reported Not reported

*Estimated based on analogs.

Biological Activity

3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene, also known by its CAS number 82243-14-9, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, structure, and biological activities, including its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2OSC_{14}H_{18}N_{2}OS with a molecular weight of approximately 262.37 g/mol. The compound features a spirocyclic structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂OS
Molecular Weight262.37 g/mol
CAS Number82243-14-9
LogP3.118
PSA58.92

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the diazaspiro series. For instance, derivatives similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited better cytotoxicity than established chemotherapeutics like bleomycin .

Case Study:
A study evaluating the cytotoxic effects of several diazaspiro compounds demonstrated that one derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin . The mechanism was attributed to the compound's ability to interact with cellular pathways involved in apoptosis.

Neuropharmacological Activity

The compound's structural characteristics suggest potential neuropharmacological applications. Similar compounds have been studied for their antipsychotic effects, where substituents on the phenyl moiety significantly influenced their behavioral activity in animal models .

Key Findings:

  • Behavioral tests showed that specific substitutions could enhance efficacy while reducing side effects commonly associated with antipsychotic medications.
  • The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic potential in psychiatric disorders.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : The ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders.

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